tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate
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Overview
Description
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique ring systems connected through a single atom. The presence of the tert-butyl group, isobutyl group, and triazaspiro framework makes it a molecule of interest in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate typically involves multiple steps, starting with the construction of the spirocyclic core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Industry: : Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl (3-isobutyl-4-oxo-1,3,7-triazaspiro[4.5]dec-1-en-2-yl)carbamate: can be compared with other similar compounds, such as:
Tert-Butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate
4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one hydrochloride
Tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl N-[3-(2-methylpropyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c1-11(2)9-20-12(21)16(7-6-8-17-10-16)19-13(20)18-14(22)23-15(3,4)5/h11,17H,6-10H2,1-5H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHRFFFZTGESCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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